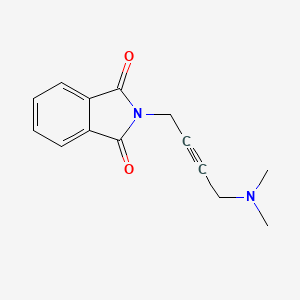

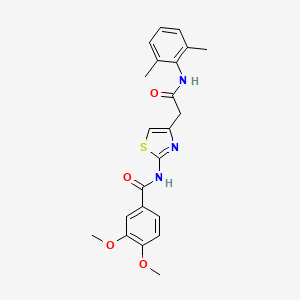

2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

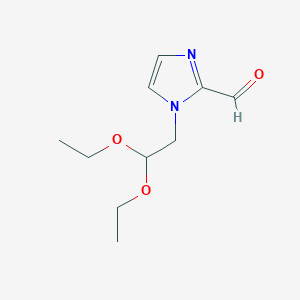

The compound “2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules . In particular, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Synthesis Analysis

Isoindolines and their derivatives have been synthesized using various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using this method .Aplicaciones Científicas De Investigación

Photophysical Properties and pH-Sensing Applications

One of the remarkable applications of derivatives of isoindoline, including similar structures to 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione, is in the development of novel chromophores and pH sensors. These compounds exhibit solid-state fluorescence emission and solvatochromism due to their twisted geometries and molecular conformations in various solvents. They also demonstrate significant potential as colorimetric pH sensors and logic gates due to their ability to be easily and reversibly protonated, causing dramatic color changes (Yan et al., 2017).

Corrosion Inhibition

Isoindoline derivatives have been studied for their efficacy as corrosion inhibitors. Research involving compounds structurally related to 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione found that they act as efficient corrosion inhibitors, particularly for mild steel in acidic conditions. These studies employ methods like electrochemical impedance spectroscopy and Tafel polarization to assess the inhibitory effects, showing increased efficiency with higher concentrations of the compounds (Chadli et al., 2017).

Antimicrobial Applications

Isoindoline-1,3-dione and its metal complexes, including those with dimethylaminomethyl groups, have been synthesized and shown to possess significant antimicrobial activity. These compounds and their metal complexes exhibit activity comparable to standard drugs, presenting a potential avenue for the development of new antimicrobial agents (Sabastiyan & Suvaikin, 2012).

Anticancer Activity

Compounds derived from isoindoline-1,3-dione, similar to the one , have demonstrated anticancer activity. For example, one study synthesized 2-(3-(Dimethylamino)propyl)isoindoline-1,3‑dione and its derivatives and found significant anticancer activity against human hepatoma cell lines. This points towards potential applications in cancer treatment and research (Reja et al., 2021).

Optoelectronic Applications

Isoindoline derivatives have been explored for their optoelectronic properties. Research involving compounds like 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione has focused on their photophysical, thermal properties, and fluorescence spectra in various solvents, suggesting applications in fields like organic light-emitting devices and sensors (Mane et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-(dimethylamino)but-2-ynyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-15(2)9-5-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWODKUYIUANIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2843024.png)

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine](/img/structure/B2843034.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)methanesulfonamide](/img/structure/B2843035.png)

![3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2843037.png)

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2843039.png)

![2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid](/img/structure/B2843041.png)